1,3-Pentadiene
Overview
Description
1,3-Pentadiene, also known as Piperylene, is an organic compound with the formula CH3−CH=CH−CH=CH2 . It is a volatile, flammable hydrocarbon and one of the five positional isomers of pentadiene .
Synthesis Analysis
This compound can be synthesized through a living anionic technology and a unique alternating strategy. This method allows the preparation of novel and well-defined poly (this compound-co-syrene-co-1,1-diphenylethylene) resins consisting of three alternating sequences of modules .
Molecular Structure Analysis
The molecular structure of this compound is available as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .
Chemical Reactions Analysis
This compound may react vigorously with strong oxidizing agents. It may react exothermically with reducing agents to release hydrogen gas. In the presence of various catalysts (such as acids) or initiators, it may undergo exothermic addition polymerization reactions .
Physical and Chemical Properties Analysis
This compound is a clear colorless liquid with an acrid odor . It has a flash point of -20°F and a boiling point of 5°F . It is highly flammable and insoluble in water .
Scientific Research Applications
Environmentally Friendly Polymers
1,3-Pentadiene is used in producing environmentally friendly film-forming polymers. This method involves cationic polymerization of this compound using a catalytic system based on ethylaluminum sesquichloride. These polymers have applications in manufacturing thermoplastic paints for road marking and are characterized by reduced unsaturation in their polymer chain, mainly consisting of 1,4-trans- and 1,2-trans-units (Rozentsvet, 2021).
Monomer in Manufacturing
This compound serves as a crucial monomer in the manufacturing of adhesives, plastics, and resins. It can be derived from biomass through processes like the dehydra-decyclization of biomass-derived 2-methyltetrahydrofuran (Kumar et al., 2020).
Crystalline Polymers
Crystalline polymers of this compound, especially those composed of trans-1,4 units showing an isotactic configuration, have been obtained using specific catalytic systems. These polymers are characterized by different crystalline structures, densities, and x-ray spectra, making them valuable in various polymer science applications (Natta et al., 1961).
Renewable Production
This compound can be produced renewably from sources like xylitol through a two-step synthetic approach involving formic acid-mediated deoxydehydration and palladium-catalyzed deoxygenation reactions. This method has achieved a substantial carbon yield under optimized conditions (Sun et al., 2017).
Thermal Transformations
This compound undergoes thermal transformations in specific conditions, forming a complex mixture of hydrocarbons, including gaseous, liquid, and solid hydrocarbons. This process and the resulting products have implications for understanding the behavior of dienes under thermal conditions (Shuikin et al., 1954).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
(3E)-penta-1,3-diene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8/c1-3-5-4-2/h3-5H,1H2,2H3/b5-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMJHHCWVYXUKFD-SNAWJCMRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8, CH2(CH)3CH3 | |
Record name | 1,3-PENTADIENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/7482 | |
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Record name | 1,3-PENTADIENE | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25549-62-6 | |
Record name | 1,3-Pentadiene, (3E)-, homopolymer | |
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DSSTOX Substance ID |
DTXSID50858710 | |
Record name | (3E)-1,3-Pentadiene | |
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Molecular Weight |
68.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
1,3-pentadiene appears as a clear colorless liquid with an acrid odor. A dangerous fire risk. Vapors are irritating to the eyes and respiratory system. Subject to polymerization if heated or contaminated. If the polymerization takes place inside a container, the container may violently rupture. Insoluble in water. Used to make intermediates and polymers., Liquid, Colorless liquid; [Hawley], Colorless liquid; [HSDB] Unpleasant odor; [CHEMINFO], COLOURLESS LIQUID. | |
Record name | 1,3-PENTADIENE | |
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Record name | 1,3-Pentadiene | |
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Record name | 1,3-Pentadiene, (3E)- | |
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Record name | trans-1,3-Pentadiene | |
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Record name | 1,3-PENTADIENE | |
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Boiling Point |
109 °F at 760 mmHg (NFPA, 2010), 42 °C | |
Record name | 1,3-PENTADIENE | |
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Record name | TRANS-1,3-PENTADIENE | |
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Flash Point |
-20 °F (USCG, 1999), -29 °C (CLOSED CUP), -28 °C c.c. | |
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Solubility |
SOL IN ALL PROP IN ALC, ETHER, ACETONE, BENZENE, HEPTANE, & CARBON TETRACHLORIDE, MISCIBLE WITH ALCOHOL, ETHER, ACETONE, BENZENE, Water solubility of >341 mg/l at room temperature., Solubility in water, g/100ml: 0.069 (very poor) | |
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Density |
0.6834 at 68 °F (average value for cis and trans isomers) (USCG, 1999) - Less dense than water; will float, 0.6760 @ 20 °C/4 °C, 0.6710 g/ml @ 25 °C, 0.7 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.7 | |
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Record name | TRANS-1,3-PENTADIENE | |
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Vapor Density |
2.35 (AIR= 1), Relative vapor density (air = 1): 2.35 | |
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Vapor Pressure |
405.0 [mmHg], 411.0 [mmHg], 405 mm Hg @ 25 °C, 411 mm Hg @ 25 °C, Vapor pressure, kPa at 25 °C: 53.3 | |
Record name | 1,3-Pentadiene | |
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Impurities |
Cyclopentene | |
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Color/Form |
Colorless liquid | |
CAS No. |
504-60-9, 2004-70-8, 41050-31-1, 68308-15-6 | |
Record name | 1,3-PENTADIENE | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.282 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,3-PENTADIENE, (3E)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/00OA1GPF8R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 1,3-PENTADIENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6063 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | TRANS-1,3-PENTADIENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6139 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 1,3-PENTADIENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1722 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
-222 °F (USCG, 1999), -87.5 °C, -87 °C | |
Record name | 1,3-PENTADIENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/7482 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | TRANS-1,3-PENTADIENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6139 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 1,3-PENTADIENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1722 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 1,3-pentadiene?
A1: this compound has the molecular formula C5H8 and a molecular weight of 68.12 g/mol.
Q2: What spectroscopic techniques are used to characterize this compound?
A2: Various spectroscopic techniques are employed to characterize this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy (both 1H and 13C), Infrared (IR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS). [, , , , , , , , , , , , , , , , , , , , ] These methods provide insights into the compound's structure, isomers (cis and trans), and purity. [, , , , ]
Q3: What is the role of this compound in polymerization reactions?
A3: this compound serves as a monomer in polymerization reactions. [, , , , , , , , , , , , , , , , , ] It can undergo both homopolymerization, forming polypentadiene, and copolymerization with other monomers like styrene and ethylene. [, , , , , , , , ]
Q4: How does the choice of catalyst influence the polymerization of this compound?
A4: The catalyst system significantly impacts the polymerization of this compound, affecting the polymer's microstructure, tacticity (isotactic or syndiotactic), and properties. [, , , , , , , , , , , , , , , , , ] For instance, catalysts like CpTiCl3-MAO, CoCl2(PRPh2)2-MAO, and nickel catalysts with various ligands have been investigated for their impact on this compound polymerization. [, , , , , , , ]
Q5: How does the microstructure of poly(this compound) vary with polymerization conditions?
A5: The microstructure of poly(this compound) can vary significantly depending on the catalyst system and polymerization conditions, including temperature and monomer concentration. [, , , , , , , , , , , , , , , , , ] For example, varying the temperature of (Z)-1,3-pentadiene polymerization with the CpTiCl3−MAO catalyst system can yield either a cis-1,4 isotactic polymer or a crystalline 1,2 syndiotactic polymer. []
Q6: What are the applications of poly(this compound)?
A6: Poly(this compound) has potential applications in various fields, including adhesives, coatings, and as a component in rubber formulations. [, , , , ] Specifically, it can be used in the production of environmentally friendly thermoplastic paints for road marking. []
Q7: How is computational chemistry employed in the study of this compound?
A7: Computational chemistry plays a crucial role in understanding the reactivity and properties of this compound. [, , ] Density Functional Theory (DFT) calculations are often used to study reaction mechanisms, such as the Diels-Alder reaction, [, ]-hydrogen shifts, and cycloadditions involving this compound. [, , ] These calculations help predict reaction pathways, transition state structures, and activation energies, providing valuable insights into the compound's reactivity.
Q8: How do molecular mechanics contribute to the structural understanding of poly(this compound)?
A8: Molecular mechanics, combined with X-ray diffraction data, help determine the crystal structure of different poly(this compound) isomers. [] This approach aids in understanding the polymer's morphology and physical properties, which are crucial for its applications.
Q9: How do structural modifications of this compound affect its reactivity in polymerization reactions?
A9: Substituents on the this compound molecule can significantly impact its reactivity and the stereochemistry of the resulting polymers. [, , , , , , , , , , , , , , , ] For example, the presence of methyl groups in different positions of the diene can influence the preference for 1,2 versus 1,4 addition, as well as the tacticity of the polymer formed. [, , , , , , , , ] This understanding is crucial for tailoring the properties of the resulting polymers for specific applications.
Q10: What is the environmental impact of this compound and its degradation products?
A10: While this compound is a valuable building block for polymers, its production and use raise environmental concerns. [, ] The compound's volatility contributes to air pollution and its potential to form harmful degradation products in the environment needs further investigation. [, ] Research into sustainable production methods and biodegradable polymer alternatives is crucial to mitigate its environmental impact.
Q11: Are there sustainable approaches to producing this compound?
A11: Yes, researchers are exploring renewable sources for this compound production. One promising approach utilizes xylitol, a sugar alcohol derived from biomass, as a starting material. [] Through a two-step process involving deoxydehydration and deoxygenation, xylitol can be converted to this compound, offering a more sustainable alternative to petroleum-based production. []
Q12: What are some examples of cross-disciplinary applications of this compound research?
A12: Research on this compound has benefited from collaborations across various scientific disciplines. For instance, the combination of synthetic chemistry, catalysis, and polymer science has led to the development of new polymerization catalysts and methodologies. [, , , , , , , , , , , , , , , ] Furthermore, the integration of computational chemistry and molecular modeling techniques has significantly advanced the understanding of reaction mechanisms, polymer structures, and properties. [, , , ]
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